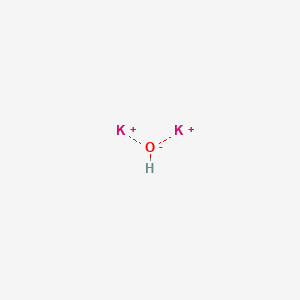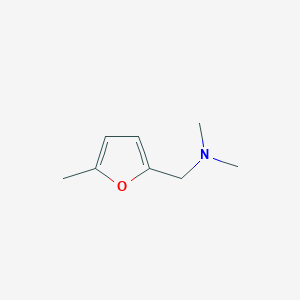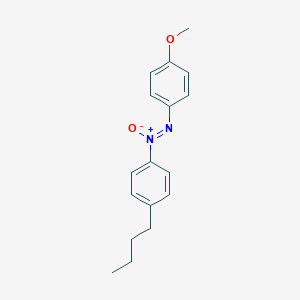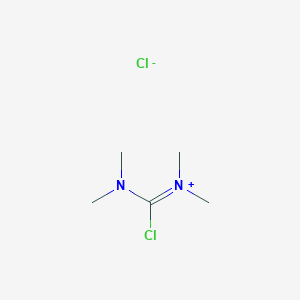
Chloro-bis(dimethylamino)-methylium chloride
概述
描述
Chloro-bis(dimethylamino)-methylium chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a chloro group and two dimethylamino groups attached to a methylium ion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Chloro-bis(dimethylamino)-methylium chloride typically involves the reaction of dimethylamine with a suitable chlorinating agent. One common method includes the reaction of dimethylamine with phosphorus trichloride, followed by the addition of methylium chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified through distillation or crystallization techniques to remove any impurities.
化学反应分析
Types of Reactions: Chloro-bis(dimethylamino)-methylium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the dimethylamino groups may be oxidized or reduced under specific conditions.
Addition Reactions: The methylium ion can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield dimethylamino-substituted derivatives, while oxidation reactions can produce N-oxides.
科学研究应用
Chloro-bis(dimethylamino)-methylium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism by which Chloro-bis(dimethylamino)-methylium chloride exerts its effects involves its ability to act as a strong electrophile. The methylium ion can readily accept electrons from nucleophiles, facilitating various chemical transformations. The dimethylamino groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
相似化合物的比较
Chloro-bis(dimethylamino)phosphine: Similar in structure but contains a phosphorus atom instead of a methylium ion.
Dimethylaminochloromethane: Contains only one dimethylamino group and a chloro group attached to a methane backbone.
Bis(dimethylamino)methane: Lacks the chloro group, consisting of two dimethylamino groups attached to a methane backbone.
Uniqueness: Chloro-bis(dimethylamino)-methylium chloride is unique due to the presence of both a chloro group and two dimethylamino groups attached to a methylium ion. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
属性
IUPAC Name |
[chloro(dimethylamino)methylidene]-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN2.ClH/c1-7(2)5(6)8(3)4;/h1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMLSXCBFHQUTH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
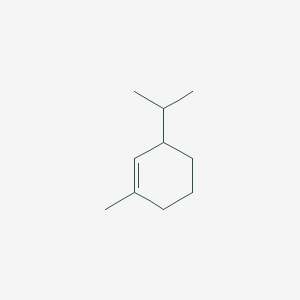
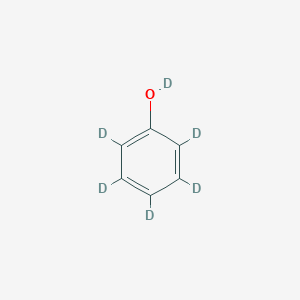

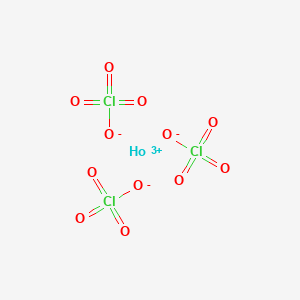
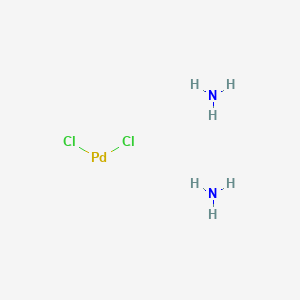
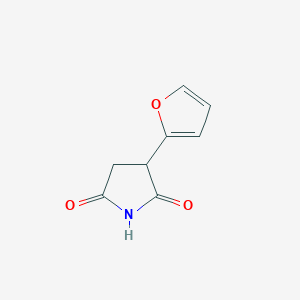
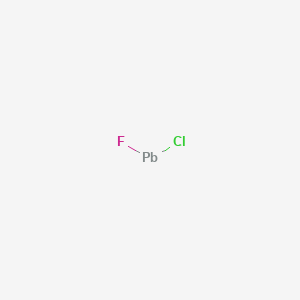
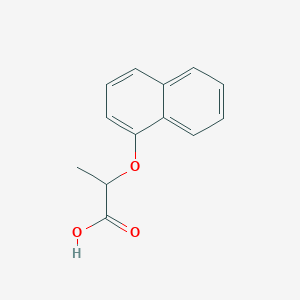
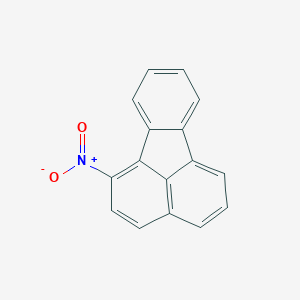
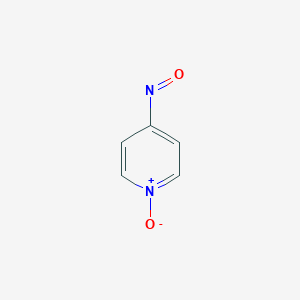
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
